molecular formula C9H9F3O3S B2608087 2-Trifluoromethylphenylsulfonylethanol CAS No. 688763-18-0

2-Trifluoromethylphenylsulfonylethanol

Cat. No.: B2608087
CAS No.: 688763-18-0
M. Wt: 254.22
InChI Key: HXSZHFJMSRANBX-UHFFFAOYSA-N
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Description

2-Trifluoromethylphenylsulfonylethanol is a chemical compound with the molecular formula C₉H₉F₃O₃S and a molecular weight of 254.23 g/mol . It is characterized by the presence of a trifluoromethyl group attached to a phenylsulfonylethanol structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Trifluoromethylphenylsulfonylethanol typically involves the reaction of 2-trifluoromethylphenylsulfonyl chloride with ethanol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified through recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Trifluoromethylphenylsulfonylethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Trifluoromethylphenylsulfonylethanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Trifluoromethylphenylsulfonylethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Trifluoromethylphenylsulfonylmethanol
  • 2-Trifluoromethylphenylsulfonylpropanol
  • 2-Trifluoromethylphenylsulfonylbutanol

Uniqueness

2-Trifluoromethylphenylsulfonylethanol is unique due to its specific trifluoromethyl substitution, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and reactivity .

Properties

IUPAC Name

2-[2-(trifluoromethyl)phenyl]sulfonylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O3S/c10-9(11,12)7-3-1-2-4-8(7)16(14,15)6-5-13/h1-4,13H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXSZHFJMSRANBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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